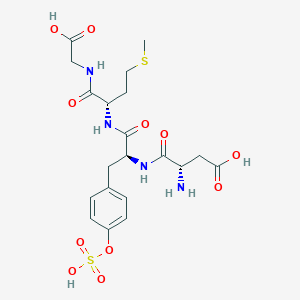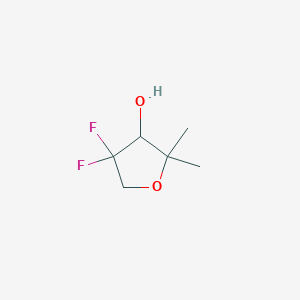
6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol
Vue d'ensemble
Description
6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol is a useful research compound. Its molecular formula is C7H8ClN3O3S and its molecular weight is 249.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Pharmacokinetics
, a drug known for its fast, great, and consistent ADP-receptor inhibition , it can be inferred that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Action Environment
The action, efficacy, and stability of 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place and stored in an inert atmosphere at 2-8°C to maintain its stability Additionally, the compound’s action may be affected by the presence of other substances in the environment, such as other drugs or biochemicals
Analyse Biochimique
Biochemical Properties
6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly as an inhibitor of ribonucleotide reductase. This enzyme is crucial for DNA synthesis, as it catalyzes the reduction of ribonucleotides to deoxyribonucleotides. By inhibiting ribonucleotide reductase, this compound can effectively disrupt DNA synthesis, which is a valuable property for potential anticancer therapies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of ribonucleotide reductase by this compound leads to a decrease in DNA synthesis, which can result in cell cycle arrest and apoptosis in rapidly dividing cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with ribonucleotide reductase. This binding inhibits the enzyme’s activity, preventing the conversion of ribonucleotides to deoxyribonucleotides, which is essential for DNA replication and repair. Additionally, this compound may influence gene expression by altering the availability of deoxyribonucleotides, thereby affecting the overall cellular nucleotide pool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in vitro and in vivo can lead to sustained inhibition of DNA synthesis and prolonged cell cycle arrest.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ribonucleotide reductase without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to rapidly dividing tissues such as the gastrointestinal tract and bone marrow. These threshold effects highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleotide synthesis and metabolism. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. By inhibiting ribonucleotide reductase, this compound disrupts the balance of ribonucleotides and deoxyribonucleotides, which can have downstream effects on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The distribution of this compound within different cellular compartments can impact its efficacy as an inhibitor of ribonucleotide reductase.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the nucleus, where DNA synthesis occurs, enhances its ability to inhibit ribonucleotide reductase and disrupt DNA replication.
Propriétés
IUPAC Name |
4-chloro-5-nitro-2-propylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3S/c1-2-3-15-7-9-5(8)4(11(13)14)6(12)10-7/h2-3H2,1H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBABSVBIPUOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Racemic-(3S,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1459903.png)
![1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester](/img/structure/B1459905.png)




![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1459914.png)





